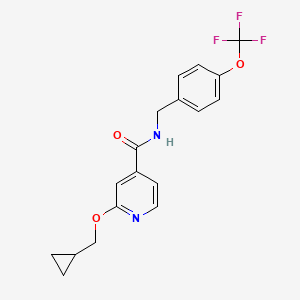

2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide” is a chemical compound . The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis

The molecular structure of “this compound” was characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .Scientific Research Applications

Co-Crystallization and Molecular Complexes

- Isonicotinamide has been used in co-crystallization with carboxylic acids, illustrating the expanding research on co-crystallization of multiple molecular components. These co-crystals demonstrate variations in stoichiometry and polymorphism, contributing to different packing architectures and phase transitions, highlighting the utility of isonicotinamide in crystallography and materials science (Lemmerer & Fernandes, 2012).

Synthesis of Complex Organic Compounds

- Isonicotinamides have been involved in the synthesis of complex organic compounds such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides. These compounds represent a new class of cyclic dipeptidyl ureas, illustrating the diverse synthetic applications of isonicotinamides in creating novel organic molecules (Sañudo et al., 2006).

Metallo-Gels and Organo-Gels

- Isonicotinamide derivatives have been used in the formation of metallo-gels and organo-gels. These gels have fibrous structures and exhibit different thermal behaviors, suggesting potential applications in materials science and nanotechnology (Westcott et al., 2009).

Anticancer Research

- Certain isonicotinamide derivatives have shown potential in anticancer research. For instance, ruthenium(II) arene complexes with isonicotinamide have been investigated for their ability to inhibit the growth of cancer cells, indicating a possible role in the development of new cancer therapies (Morris et al., 2001).

Pharmaceutical Research

- In the pharmaceutical field, isonicotinamide derivatives have been explored for their potential as phosphodiesterase inhibitors, indicating their relevance in developing treatments for inflammatory diseases (Moretto et al., 2015).

Synthesis of Xanthine Oxidase Inhibitors

- Isonicotinamide/nicotinamide derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in gout and related conditions. This highlights their potential in the development of new treatments for these conditions (Zhang et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)26-15-5-3-12(4-6-15)10-23-17(24)14-7-8-22-16(9-14)25-11-13-1-2-13/h3-9,13H,1-2,10-11H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSVLHPVHDJMJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2390929.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2390935.png)

![3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2390941.png)

![Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2390942.png)

![5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2390944.png)

![5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2390947.png)

![2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2390948.png)

![5-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2390951.png)